ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including nitrophenyl, thiophene, triazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions to attach the thiophene moiety to the triazole ring.
Attachment of the Nitrophenyl Group: This step typically involves nitration reactions, where nitro groups are introduced to the phenyl ring.
Final Coupling and Esterification: The final steps involve coupling the various intermediates and esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the thiophene and triazole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce aniline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Its chemical properties may make it useful in the development of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound shares a similar core structure but may differ in specific functional groups or substituents.
2- (Ethyl {4- [ (4-nitrophenyl)diazenyl]phenyl}amino)ethanol: This compound has a similar nitrophenyl and ethyl group but lacks the triazole and thiophene moieties.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O6S3/c1-2-39-26(36)23-18-6-3-4-7-19(18)42-25(23)29-22(34)15-41-27-31-30-21(14-28-24(35)20-8-5-13-40-20)32(27)16-9-11-17(12-10-16)33(37)38/h5,8-13H,2-4,6-7,14-15H2,1H3,(H,28,35)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMCQWHGNKDGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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